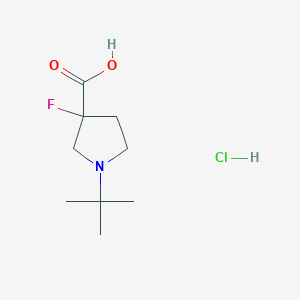
1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with a tert-butyl group and a carboxylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoropyrrolidine as the core structure.
Protection and Functionalization: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Carboxylation: The protected pyrrolidine is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Deprotection: Finally, the Boc group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the fluorine atom, although this is less common due to the stability of the C-F bond.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the fluorine-bearing carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by heat or a strong base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Fluorinated alkanes or alkenes.
Substitution Products: Substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which 1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid: Similar structure but without the hydrochloride salt.
1-Tert-butyl-3-chloropyrrolidine-3-carboxylic acid: Chlorine instead of fluorine.
1-Tert-butyl-3-methylpyrrolidine-3-carboxylic acid: Methyl group instead of fluorine.
Uniqueness: 1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chlorinated or methylated analogs. The fluorine atom enhances the compound's stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-8(2,3)11-5-4-9(10,6-11)7(12)13;/h4-6H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYRPWSIECOCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)(C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


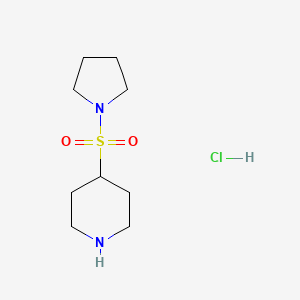
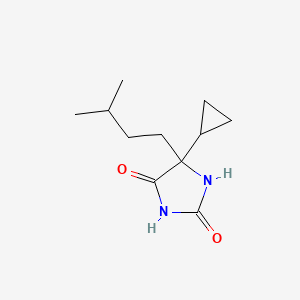
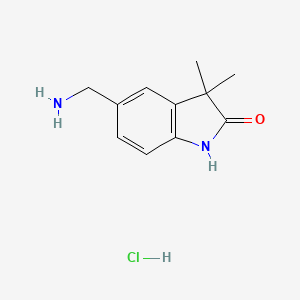
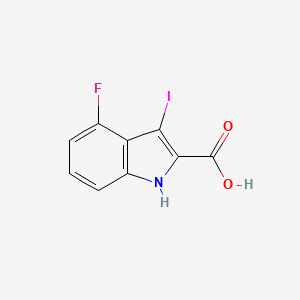
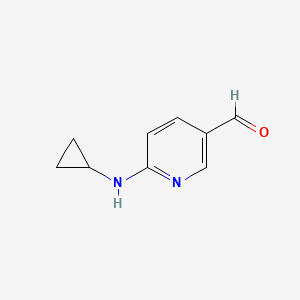
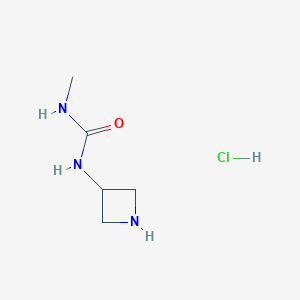
![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
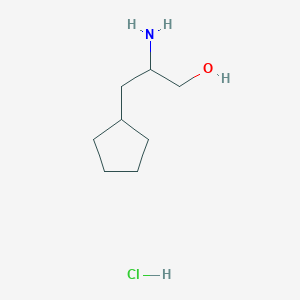
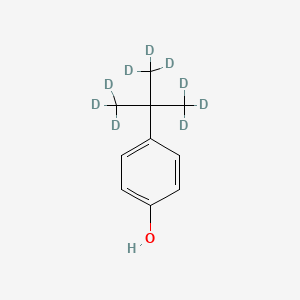
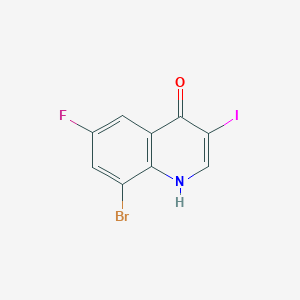

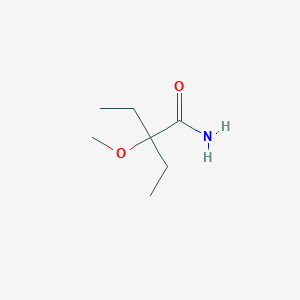
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
